DAIP Achieves 235°C Glass Transition Temperature vs. 160-180°C for Standard DAP
A molding compound formulated with diallyl isophthalate (DAIP) resin demonstrates a glass transition temperature (Tg) of 235°C, enabling its use in high-voltage electric vehicle (EV) components where sustained heat resistance beyond 200°C is required [1]. In contrast, standard diallyl orthophthalate (DAP) molding compounds typically exhibit Tg values in the range of 160-180°C under comparable conditions [2]. This thermal advantage is attributed to the meta-substituted aromatic ring of DAIP, which promotes a more rigid and thermally stable crosslinked network structure relative to the ortho-substituted DAP isomer [3].
| Evidence Dimension | Glass transition temperature (Tg) of cured molding compound |
|---|---|
| Target Compound Data | 235°C |
| Comparator Or Baseline | Diallyl orthophthalate (DAP) standard molding compounds: 160-180°C |
| Quantified Difference | DAIP exhibits a Tg approximately 55-75°C higher than DAP |
| Conditions | Cured thermoset molding compound; evaluated for EV high-voltage component applications |
Why This Matters
For procurement in high-voltage EV or industrial power electronics, DAIP's 55-75°C higher Tg directly translates to longer component service life and reduced thermal failure risk compared to DAP alternatives.
- [1] Inoue, C.; Igawa, R. Highly Electrical Insulating and Heat-Resistant Molding Compound using Diallyl Phthalate Resin. 2025 JSAE Annual Congress (Spring), 2025, No.14-25, 1-4. View Source
- [2] Raschig Group. 6552 DAIP Glass-fiber reinforced diallyl isophthalate molding compound. MatWeb Material Property Data. View Source
- [3] Hace, I. The Kinetic Modeling of Strong Diffusion-Limited Reaction with Cyclization for Three Isomers – Diallyl Ortho-, Iso- and Tere-Phthalate in a Bulk. Macromol. React. Eng. 2007, 1, 391–404. View Source
